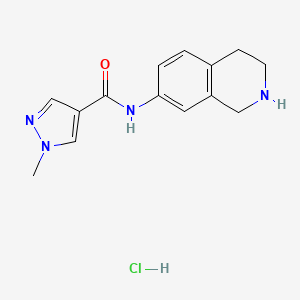![molecular formula C16H14N6 B7639082 2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile, also known as PEPN, is a novel compound that has been extensively studied for its potential applications in scientific research. PEPN is a pyridine derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
Mecanismo De Acción
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile's mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes and modulate the expression of specific genes, leading to its observed effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neurons, this compound has been shown to enhance synaptic plasticity, improve cognitive function, and protect against neurodegeneration. In immune cells, this compound has been shown to modulate immune responses, reduce inflammation, and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, this compound's limitations include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for 2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile research. One potential direction is to study the effects of this compound on other cellular processes and pathways. Another direction is to investigate the potential therapeutic applications of this compound in various disease models. Additionally, the development of this compound derivatives with improved solubility and specificity could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile can be synthesized through a simple and efficient method using pyridine-3-carbonitrile and 1-(2-pyridin-2-ylethyl) pyrazole-3-amine as starting materials. The reaction is carried out in the presence of a catalyst, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results as a potential anticancer agent due to its ability to induce cell death in cancer cells. In neuroscience, this compound has been shown to modulate synaptic transmission and improve cognitive function. In immunology, this compound has been studied for its potential to modulate immune responses and reduce inflammation.
Propiedades
IUPAC Name |
2-[[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c17-12-13-4-3-9-19-16(13)20-15-7-11-22(21-15)10-6-14-5-1-2-8-18-14/h1-5,7-9,11H,6,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYPSOYKGUKGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)NC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)

![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)

![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
